Fulvestrant is a synthetic estrogen receptor (ER) antagonist classified as a selective estrogen receptor downregulator (SERD). [, , , , , , , ] Unlike selective estrogen receptor modulators (SERMs) like Tamoxifen, Fulvestrant demonstrates no known agonist activity. [, , ] This characteristic classifies it as a “pure antiestrogen”. [] Fulvestrant plays a crucial role in scientific research, particularly in the field of oncology, serving as a valuable tool for studying estrogen-dependent signaling pathways and developing novel therapies for hormone-receptor-positive breast cancer. [, , , , , , , , , , , , , ]
While the provided papers don't offer a detailed synthesis pathway for Fulvestrant, paper [] alludes to the development of orally bioavailable prodrugs. This paper mentions appending "structurally diverse pro-moieties" to Fulvestrant to enhance its solubility and ADME (absorption, distribution, metabolism, excretion) profile. This suggests modifications to the parent Fulvestrant molecule to improve its pharmaceutical properties.
Fulvestrant exerts its anti-cancer activity by acting as a pure antagonist of the estrogen receptor (ER). [, , , , ] It binds to ER with high affinity, surpassing that of Tamoxifen. [, , ] This binding triggers a cascade of events:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: